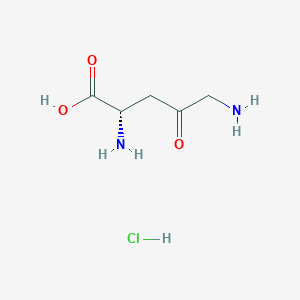
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of amino acids and is often studied for its potential applications in biochemistry and pharmaceuticals. The compound’s structure includes two amino groups and a ketone group, making it a versatile molecule for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of amino acid precursors. One common method is the reductive amination of 2-keto acids with ammonia or primary amines under hydrogenation conditions. The reaction is usually catalyzed by metals such as palladium or platinum. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of biocatalysts, such as enzymes, is also explored to achieve higher selectivity and efficiency in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diamino-4-oxopentanoic acid: Lacks the (S)-configuration and hydrochloride salt form.
2,5-Diamino-4-oxopentanoic acid methyl ester: A methyl ester derivative with different solubility and reactivity properties.
2,5-Diamino-4-oxopentanoic acid ethyl ester: An ethyl ester derivative with unique chemical properties.
Uniqueness
(S)-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C5H11ClN2O3 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
(2S)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m0./s1 |
Clave InChI |
KJWWPCNYZGPZJD-WCCKRBBISA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)CN.Cl |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Rel-(1R,2R,3a1R,12bR)-2,3a1,4,5,7,12b-hexahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12937894.png)


![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)



![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
